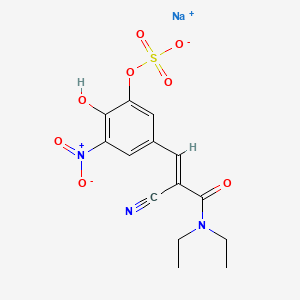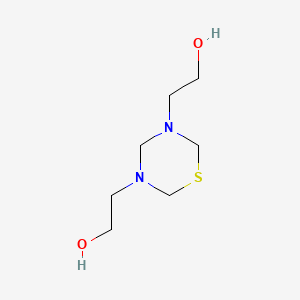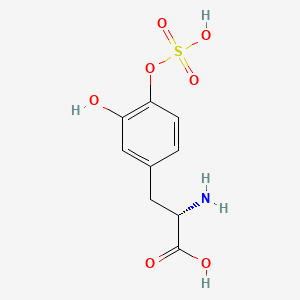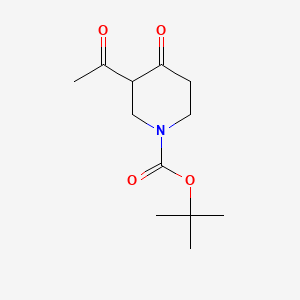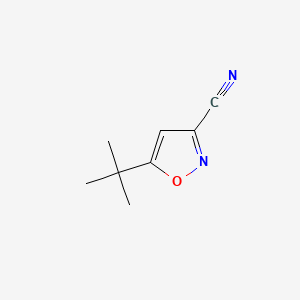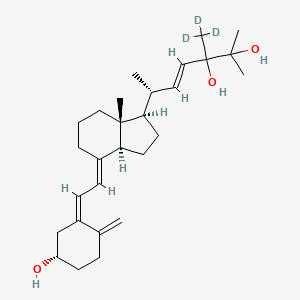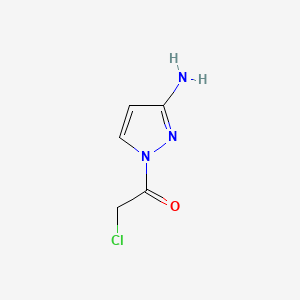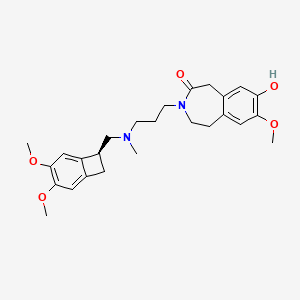![molecular formula C22H32N2O4 B584967 8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione CAS No. 257877-44-4](/img/structure/B584967.png)
8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8’-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione is a complex organic compound with the molecular formula C22H32N2O4 and a molecular weight of 388.5 g/mol . This compound is known for its unique spirocyclic structure, which consists of two azaspirodecane rings connected by a butanediyl linker. It is often used as an impurity standard in the pharmaceutical industry, particularly in the analysis of buspirone, a non-benzodiazepine anxiolytic agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione typically involves the following steps:
Formation of the Azaspirodecane Rings: The initial step involves the formation of the azaspirodecane rings through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diketone under acidic conditions.
Linking the Rings: The two azaspirodecane rings are then linked by a butanediyl group. This is usually done through a nucleophilic substitution reaction, where the diamine reacts with a butanediyl halide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
8,8’-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted azaspirodecane derivatives.
Aplicaciones Científicas De Investigación
8,8’-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in pharmaceutical formulations.
Biology: Studied for its potential biological activities, including interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of its structural similarity to buspirone.
Industry: Utilized in the development and quality control of pharmaceutical products.
Mecanismo De Acción
The mechanism of action of 8,8’-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione is not well-documented. its structural similarity to buspirone suggests that it may interact with similar molecular targets, such as the 5-hydroxytryptamine (5-HT1A) receptor. This interaction could modulate neurotransmitter release and influence various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Buspirone: A non-benzodiazepine anxiolytic agent with a similar spirocyclic structure.
8,8’-(Butane-1,4-diyl)bis(8-azaspiro[4.5]decane-7,9-dione): Another compound with a similar core structure but different substituents.
Uniqueness
8,8’-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione is unique due to its specific spirocyclic structure and the presence of a butanediyl linker, which distinguishes it from other similar compounds. This unique structure may confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
8-[4-(7,9-dioxo-8-azaspiro[4.5]decan-8-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4/c25-17-13-21(7-1-2-8-21)14-18(26)23(17)11-5-6-12-24-19(27)15-22(16-20(24)28)9-3-4-10-22/h1-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBOKKNQJOSKIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3C(=O)CC4(CCCC4)CC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
257877-44-4 |
Source


|
| Record name | 8,8-(Butane-1,4-diyl)bis(8-azaspiro(4.5)decane-7,9-dione). | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257877444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8,8-(BUTANE-1,4-DIYL)BIS(8-AZASPIRO(4.5)DECANE-7,9-DIONE). | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMA649P5OQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
